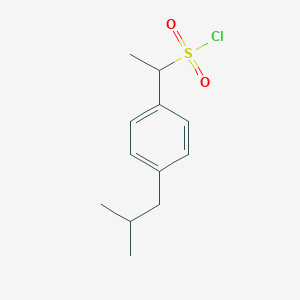

1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride

Beschreibung

1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom

Eigenschaften

Molekularformel |

C12H17ClO2S |

|---|---|

Molekulargewicht |

260.78 g/mol |

IUPAC-Name |

1-[4-(2-methylpropyl)phenyl]ethanesulfonyl chloride |

InChI |

InChI=1S/C12H17ClO2S/c1-9(2)8-11-4-6-12(7-5-11)10(3)16(13,14)15/h4-7,9-10H,8H2,1-3H3 |

InChI-Schlüssel |

XKTZUUBROYFQKP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1=CC=C(C=C1)C(C)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(4-Isobutylphenyl)ethane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride often involves large-scale batch or continuous processes. The use of chlorosulfonic acid in a controlled environment ensures high yield and purity of the final product. The reaction is usually carried out in specialized reactors designed to handle corrosive reagents and high temperatures.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Wissenschaftliche Forschungsanwendungen

1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group.

Benzenesulfonyl chloride: A sulfonyl chloride with a benzene ring.

Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.

Uniqueness: 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride is unique due to the presence of the isobutylphenyl group, which imparts specific steric and electronic properties. This uniqueness makes it suitable for specific applications where other sulfonyl chlorides may not be as effective.

Biologische Aktivität

Chemical Structure and Properties

1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride can be structurally represented as follows:

- Chemical Formula : CHClOS

- Molecular Weight : 272.79 g/mol

The compound features a sulfonyl chloride functional group (-SOCl), which is reactive and can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

General Biological Properties

Sulfonyl chlorides are known for their reactivity with amines to form sulfonamides, which have been extensively studied for their biological activities, including:

- Antimicrobial Activity : Many sulfonamide compounds exhibit significant antibacterial properties.

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Sulfonamides can act as inhibitors for various enzymes, impacting metabolic pathways.

Specific Studies Related to 1-(4-Isobutylphenyl)ethane-1-sulfonyl Chloride

While direct studies on the biological activity of 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride are scarce, related compounds provide insights into potential activities:

- Antimicrobial Properties : Research indicates that sulfonamide derivatives generally possess antimicrobial properties, which could extend to this compound. For instance, studies on similar sulfonamide structures have demonstrated effective inhibition against various bacterial strains .

- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer activities. A study on Schiff base complexes derived from sulfonamides reported significant cytotoxic effects against cancer cell lines such as HeLa and HCT116 . This suggests that 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride may warrant further exploration in cancer research.

- Enzyme Inhibition : The ability of sulfonamides to inhibit enzymes has been well documented. For example, some studies highlight their role as inhibitors of carbonic anhydrase and other key enzymes involved in metabolic processes .

Case Study 1: Synthesis and Antibacterial Activity of Sulfonamide Derivatives

A study synthesized several novel sulfonamide derivatives, including those structurally related to 1-(4-Isobutylphenyl)ethane-1-sulfonyl chloride. The findings indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy .

Case Study 2: Anticancer Activity of Sulfonamide Complexes

Research into Schiff base complexes derived from sulfonamides showed promising results in inhibiting cancer cell growth. The study found that certain complexes had better activity than traditional chemotherapeutics like carboplatin, highlighting the potential of these compounds in cancer treatment .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.